molecular formula C13H18N2O2 B8299333 2-Ethyl-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

2-Ethyl-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8299333
M. Wt: 234.29 g/mol
InChI Key: HSDSEKZSFCGEMQ-UHFFFAOYSA-N
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Patent
US08710065B2

Procedure details

Bromoethane (0.75 g, 6.88 mmol) was added to a solution of 4,4-dimethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (1.4 g, 6.79 mmol) and K2CO3 (2 g, 14.47 mmol) in N,N-dimethylformamide (80 mL). The mixture was stirred at 50° C. for 4 hours. The solvent was removed under vacuum to give a residue which was purified by silica gel column chromatography eluting with 10% ethyl acetate/heptane to provide the title compound.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH3:3].[CH3:4][C:5]1([CH3:18])[C:14]2[C:9](=[CH:10][C:11]([N+:15]([O-:17])=[O:16])=[CH:12][CH:13]=2)[CH2:8][NH:7][CH2:6]1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[CH2:2]([N:7]1[CH2:6][C:5]([CH3:18])([CH3:4])[C:14]2[C:9](=[CH:10][C:11]([N+:15]([O-:17])=[O:16])=[CH:12][CH:13]=2)[CH2:8]1)[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
BrCC
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1(CNCC2=CC(=CC=C12)[N+](=O)[O-])C
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N1CC2=CC(=CC=C2C(C1)(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.